

S-Nitroso-N-acetyl-DL-penicillamine

pharmacology and toxicology

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Compound of Interest

Compound Name: *S-Nitroso-N-acetyl-DL-penicillamine*

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S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide to its Pharmacology and Toxicology

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is an organosulfur compound belonging to the S-nitrosothiol (RSNO) class.^[1] Structurally derived from the amino acid penicillamine, SNAP is a small, cell-permeable molecule widely utilized in biomedical research as a potent and reliable donor of nitric oxide (NO).^[1] Under physiological conditions, it undergoes decomposition to release NO, a critical signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and host defense.^[2] This property makes SNAP an invaluable tool for investigating the pharmacological and physiological effects of NO in both in vitro and in vivo models.^[2] This guide provides an in-depth overview of the core pharmacology, toxicology, and experimental applications of SNAP for researchers and drug development professionals.

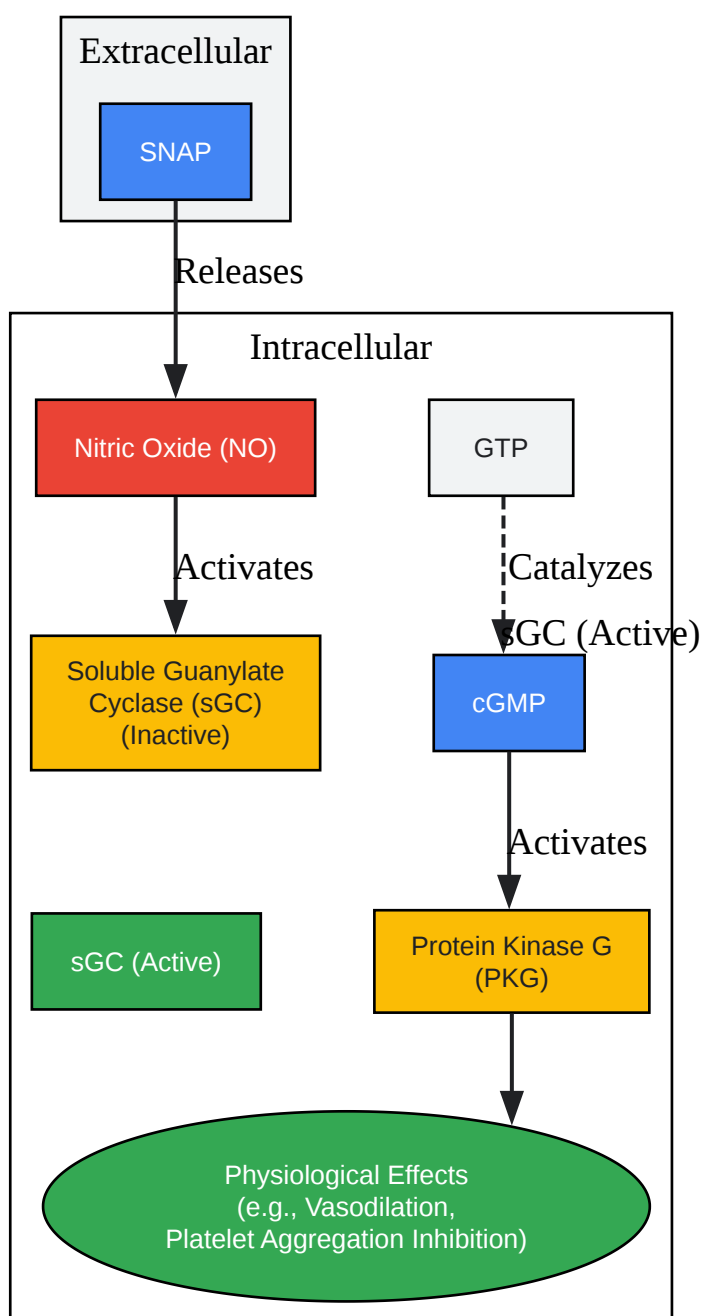
Pharmacology

The pharmacological actions of SNAP are primarily mediated by its ability to release nitric oxide. The subsequent activation of downstream signaling cascades results in a broad spectrum of physiological responses.

Mechanism of Action

SNAP's primary mechanism involves the release of NO, which then activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[3] The elevation of intracellular cGMP levels mediates many of SNAP's effects, including smooth muscle relaxation and inhibition of platelet aggregation.[3]

However, research indicates that SNAP can also exert its effects through cGMP-independent pathways. For instance, NO can induce apoptosis in smooth muscle cells via a mechanism that does not involve guanylate cyclase or cGMP-dependent protein kinase.[4] Additionally, the release of NO from SNAP is not always spontaneous and can be accelerated by catalysis, particularly by metal ions like copper.[5]



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Caption: Primary signaling pathway of SNAP via NO and cGMP.

Pharmacodynamics

The physiological effects of SNAP are diverse, reflecting the ubiquitous role of its effector molecule, nitric oxide.

- **Vasodilation:** SNAP is a potent vasodilator and smooth muscle relaxant. It induces a reproducible vasorelaxant effect on isolated canine coronary arteries with an IC₅₀ of 113 nM. [2] This effect is primarily mediated by the NO-cGMP pathway, leading to the relaxation of vascular smooth muscle cells.
- **Platelet Aggregation:** SNAP is a stable and potent inhibitor of platelet aggregation and an inducer of disaggregation. [3][6][7] It inhibits fibrinogen binding to platelets and reduces the release of P-selectin, actions that correlate with an increase in intraplatelet cGMP concentrations. [3][7]
- **Neurotransmission:** In the nervous system, SNAP induces the release of several amino acid neurotransmitters, including aspartate, glutamate, glycine, and GABA, in cortical neurons. [8] This effect appears to be mediated by cGMP formation, as it is inhibited by ODQ, an inhibitor of soluble guanylate cyclase. [8]
- **Apoptosis:** The role of SNAP in apoptosis is context-dependent. It can induce apoptosis in smooth muscle cells in a concentration- and time-dependent manner through a cGMP-independent pathway. [4] Conversely, it can provide delayed protection against oxidative stress-induced apoptosis in cardiomyocytes. [9]
- **Enzyme Inhibition:** SNAP has been shown to inhibit the activity of several enzymes. It acts as a competitive inhibitor of lipoxygenase ($K_i = 710 \mu\text{M}$) by reducing the catalytic iron to its inactive Fe(II) form. [2] It also inhibits Factor XIII (IC₅₀ = 230 μM), a transglutaminase involved in blood clot formation, presumably through S-nitrosylation of a reactive cysteine residue. [2]

Pharmacokinetics

The utility of SNAP in experimental settings is influenced by its stability and decomposition kinetics.

- **Stability and Preparation:** SNAP is unstable in solutions, and it is recommended that solutions be freshly prepared for experiments. [6] The presence of metal ions can significantly accelerate its decomposition and subsequent NO release. [5]
- **Half-Life:** The half-life of SNAP can vary depending on the biological environment. For instance, in isolated rat ventricular myocytes, it has a half-life of approximately 6 hours. [6]

- **NO Release Profile:** At concentrations sufficient to inhibit platelet function (0.01-3 μ M), the spontaneous release of NO can be detected from some S-nitrosothiols, but platelet-mediated mechanisms may be involved in the release of NO from SNAP.[3] Detectable spontaneous NO release from SNAP generally occurs at concentrations of 10 μ M or higher.[3]

Toxicology

While a valuable research tool, high concentrations of SNAP can induce significant toxicity, primarily through the overproduction of nitric oxide and its reactive byproducts.

Cytotoxicity

SNAP exhibits cytotoxic effects in a concentration-dependent manner.

- In cultivated endothelial cells, SNAP has been shown to exhibit cytotoxicity.[6]
- A high concentration of SNAP (10 mM) can induce approximately 80% toxicity in cells after 6 hours under normoxic conditions by releasing NO.[6]
- Under hypoxic conditions, the cytotoxicity of SNAP is enhanced due to an increased release of nitric oxide.

Oxidative and Nitrosative Stress

A significant mechanism of SNAP-induced toxicity involves the interaction of NO with reactive oxygen species.

- During reperfusion of ischemic myocardium, NO can react with superoxide radicals to form peroxynitrite, a highly reactive and cardiotoxic species that causes lipid peroxidation.[10]
- Administration of SNAP during ischemia-reperfusion has been shown to increase the generation of reactive nitrogen species, exacerbate oxidative damage, and worsen post-reperfusion left ventricular dysfunction.[10]

Quantitative Data Summary

Table 1: Pharmacological Data for S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

Parameter	Value	Species/Model	Effect	Reference
IC ₅₀	113 nM	Canine	Vasorelaxation (isolated coronary arteries)	[2]
IC ₅₀	230 µM	In vitro	Inhibition of Factor XIII activity	[2]
K _i	710 µM	In vitro	Competitive inhibition of soybean lipoxygenase	[2]
Effective Conc.	0.01 - 3 µM	Human	Inhibition of platelet function	[3]
Effective Conc.	100 µM	Guinea-pig	Increased acetylcholine release in trachea	[6]
Effective Conc.	~0.1 mM	Rat	Inhibition of vascular smooth muscle cell mitogenesis	[2]
Effective Conc.	1 mM	Rat	Induction of hsp75 synthesis in cardiomyocytes	[9]

Table 2: Toxicological and Pharmacokinetic Data for S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

Parameter	Value	Species/Model	Observation	Reference
Cytotoxic Conc.	10 mM	In vitro (normoxia)	~80% toxicity after 6 hours	[6]
Toxic Conc.	2 mM	H9c2 cardiomyocytes	Observed toxicity	[9]
Half-life ($t_{1/2}$)	~6 hours	Isolated rat ventricular myocytes	[6]	

Note: LD₅₀ (median lethal dose) values for SNAP are not readily available in the cited literature. Toxicological assessments are typically based on concentration-dependent cytotoxicity in specific cell or tissue models.[11][12]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving SNAP.

Protocol: Inhibition of Platelet Aggregation

This protocol is adapted from studies examining the effects of S-nitrosothiols on human platelets.[3]

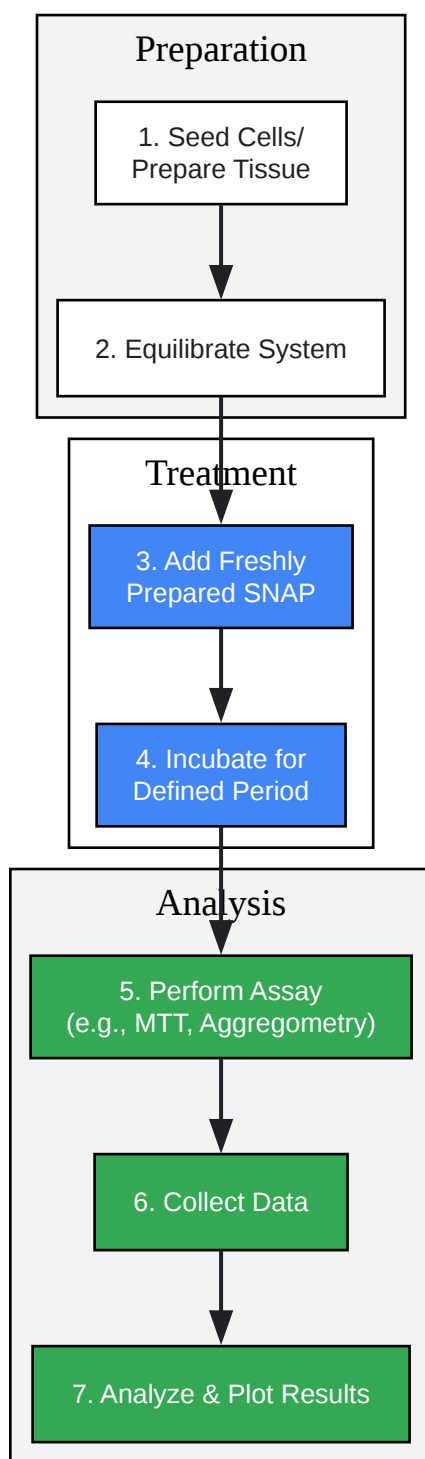
- **Blood Collection:** Collect human venous blood into a syringe containing an anticoagulant (e.g., 3.15% trisodium citrate, 9:1 v/v).
- **Platelet-Rich Plasma (PRP) Preparation:** Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
- **Platelet Aggregation Measurement:**
 - Use an aggregometer to monitor changes in light transmission through a stirred suspension of PRP at 37°C.
 - Add a platelet agonist (e.g., ADP, collagen, or U46619) to induce aggregation.

- To test the inhibitory effect of SNAP, pre-incubate the PRP with various concentrations of freshly prepared SNAP solution for a defined period (e.g., 2 minutes) before adding the agonist.
- Data Analysis: Calculate the percentage inhibition of aggregation for each SNAP concentration relative to the control (agonist alone). Determine the IC_{50} value, which is the concentration of SNAP required to inhibit platelet aggregation by 50%.

Protocol: Vasodilation in Isolated Arteries

This protocol describes a method for assessing the vasorelaxant properties of SNAP ex vivo.[\[2\]](#)

- Tissue Preparation: Euthanize a laboratory animal (e.g., rat or rabbit) and carefully dissect a major artery (e.g., femoral or coronary artery). Cut the artery into rings of 2-3 mm in length.
- Organ Bath Setup: Mount the arterial rings in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Connect the rings to an isometric force transducer to record changes in tension.
- Pre-contraction: After an equilibration period, induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or U46619).
- SNAP Administration: Once a stable plateau of contraction is reached, add increasing cumulative concentrations of freshly prepared SNAP solution to the organ bath.
- Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contracted tension. Plot the concentration-response curve and calculate the IC_{50} value, representing the concentration of SNAP that causes 50% relaxation.



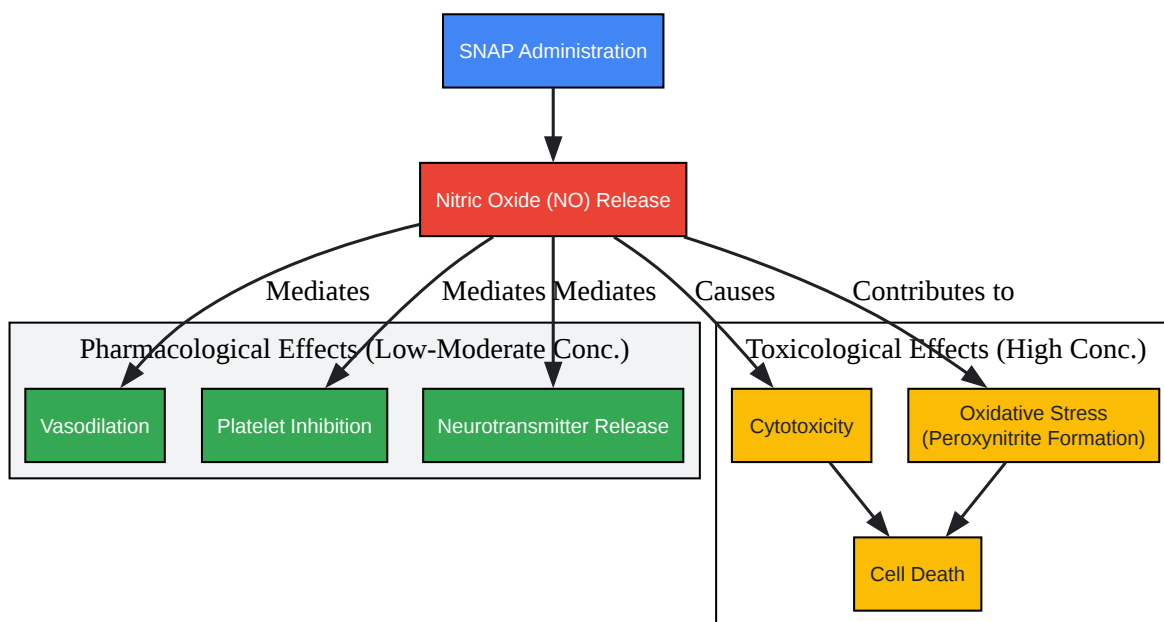
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Caption: A generalized workflow for in vitro experiments using SNAP.

Protocol: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxicity of SNAP on cultured cells.^[9]

- **Cell Seeding:** Seed cells (e.g., H9c2 cardiomyocytes or endothelial cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Remove the culture medium and replace it with fresh medium containing various concentrations of freshly prepared SNAP. Include a vehicle control (medium with the solvent used for SNAP).
- **Incubation:** Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) in a standard cell culture incubator (37°C, 5% CO₂).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
- **Data Analysis:** Express the results as a percentage of cell viability compared to the vehicle control. This allows for the determination of concentrations at which SNAP induces toxicity.



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Caption: Relationship between SNAP, NO release, and its dual effects.

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